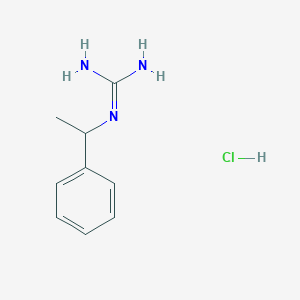

N-(1-Phenylethyl)guanidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-phenylethyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEVGQBJVMVXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of N-(1-Phenylethyl)guanidine Hydrochloride

Executive Summary

N-(1-Phenylethyl)guanidine hydrochloride is a highly specialized chiral guanidine derivative that serves as a critical building block in advanced medicinal chemistry and pharmacological research. Characterized by its robust guanidinium pharmacophore linked to a stereogenic 1-phenylethyl moiety, this compound is instrumental in probing voltage-gated ion channels and modulating neuromuscular transmission. This technical guide provides a comprehensive analysis of its physicochemical properties, an optimized and self-validating synthetic protocol, and an in-depth mechanistic review of its biological action.

Chemical Identity and Physicochemical Properties

The structural integrity of N-(1-Phenylethyl)guanidine hydrochloride relies on the resonance-stabilized guanidinium cation, which maintains a positive charge under physiological pH (pKa ~12.5). The adjacent chiral center at the benzylic position allows for stereospecific interactions with biological targets. Understanding these baseline quantitative metrics is essential for formulation and assay development 1.

Table 1: Quantitative Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | N-(1-Phenylethyl)guanidine hydrochloride |

| CAS Registry Number | 14317-41-0 (HCl salt) / 7586-43-8 (Free base) |

| Molecular Formula | C9H14ClN3 |

| Molecular Weight | 199.68 g/mol |

| Stereochemistry | Chiral (Typically utilized as a racemate or specific enantiomer) |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | Highly soluble in H2O, Methanol, and DMSO |

Synthetic Methodology and Mechanistic Insights

Historically, the synthesis of substituted guanidines relied on the reaction of amines with cyanamide. However, this approach requires harsh thermal conditions that frequently lead to the racemization of the chiral center or the degradation of the starting materials.

To ensure high stereofidelity and yield, modern protocols utilize 1H-pyrazole-1-carboxamidine hydrochloride as the guanidinylating agent 2. The causality behind this choice is thermodynamic: the pyrazole ring is an excellent leaving group, driving the nucleophilic substitution forward under mild, room-temperature conditions 3.

Step-by-Step Optimized Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process quality control checks to guarantee the integrity of the final product.

-

Activation and Coupling : In an oven-dried, nitrogen-purged reaction vessel, dissolve 10.0 mmol of 1-phenylethylamine in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 11.0 mmol of 1H-pyrazole-1-carboxamidine hydrochloride, followed by 20.0 mmol of N,N-Diisopropylethylamine (DIEA).

-

Causality: DIEA acts as a non-nucleophilic base, neutralizing the hydrochloride salt of the reagent and ensuring the primary amine remains in its active, nucleophilic state.

-

-

Reaction Monitoring (Self-Validation) : Stir the mixture at 25°C for 16 hours. Validate the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete disappearance of the ninhydrin-positive primary amine spot confirms quantitative conversion.

-

Aqueous Workup : Dilute the reaction mixture with 100 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 x 50 mL) and brine (50 mL).

-

Causality: This step systematically partitions the water-soluble pyrazole byproduct and DMF into the aqueous phase, leaving the intermediate free base in the organic layer.

-

-

Acidification and Precipitation : Dry the organic phase over anhydrous Na2SO4, filter, and cool to 0°C. Dropwise, add a 2.0 M solution of HCl in diethyl ether until precipitation ceases.

-

Causality: Conversion to the hydrochloride salt drastically improves the compound's oxidative stability and aqueous solubility, which is a strict prerequisite for downstream in vitro assays.

-

-

Isolation : Filter the resulting white precipitate under a vacuum, wash with cold diethyl ether, and dry in vacuo to yield the target compound.

Figure 1: Synthetic workflow for N-(1-Phenylethyl)guanidine HCl via pyrazole displacement.

Analytical Validation Parameters

To ensure the synthesized batch meets pharmacological grade, it must be validated against the following quantitative NMR benchmarks.

Table 2: 1H-NMR Spectral Validation Markers (400 MHz, DMSO-d6)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Significance |

| Aromatic Protons | 7.25 - 7.45 | Multiplet | 5H | Confirms intact phenyl ring. |

| Guanidinium NH/NH2 | 7.60 - 8.30 | Broad Singlet | 4H | Validates successful guanidinylation (exchangeable with D2O). |

| Chiral Methine (CH) | 4.65 - 4.85 | Quartet | 1H | Confirms preservation of the benzylic chiral center. |

| Methyl (CH3) | 1.40 - 1.55 | Doublet | 3H | Confirms the ethyl aliphatic chain. |

Pharmacological Relevance and Mechanism of Action

Guanidine derivatives are widely recognized for their ability to interact with voltage-gated ion channels and modulate presynaptic and postsynaptic activities. N-(1-Phenylethyl)guanidine (often referred to in literature as phenethylguanidine) exhibits a highly specific mechanism of action at the neuromuscular junction 4.

Postsynaptic Modulation

Unlike its structural cousin guanethidine, which acts as a strictly voltage-dependent open-channel blocker, phenethylguanidine interacts with the postsynaptic membrane in a uniquely voltage-independent manner. Electrophysiological studies on neuromuscular junctions reveal that phenethylguanidine alters the decay phase of the evoked end-plate current (EPC) from a standard single exponential to a complex double exponential curve 4.

Mechanistic Causality : The lipophilic 1-phenylethyl group anchors the molecule into the hydrophobic interface of the ion channel pore, while the highly polar, positively charged guanidinium head engages in strong hydrogen bonding with the channel's internal acidic residues. This dual-action binding decreases single-channel conductance and shifts the cut-off frequency of Acetylcholine (ACh)-induced noise to a higher frequency, effectively dampening neuromuscular transmission without altering the mean quantal content of ACh release.

Figure 2: Pharmacological mechanism of action at the neuromuscular junction.

References

- Sigma-Aldrich. "N-(1-phenylethyl)guanidine hydrochloride". Source: Sigma-Aldrich Product Catalog.

- Zeitschrift für Naturforschung B. "Synthesis and Characterization of Chiral Guanidines und Guanidinium Salts Derived from 1-Phenylethylamine". Source: Z. Naturforsch.

- The Journal of Organic Chemistry. "1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis". Source: ACS Publications.

- National Institutes of Health (NIH). "Effects of guanethidine and phenethylguanidine on the frog neuromuscular junction". Source: PubMed Central.

Sources

Therapeutic Potential of N-(1-Phenylethyl)guanidine Derivatives in Medicinal Chemistry

Executive Summary

The guanidino functional group is a cornerstone motif in medicinal chemistry, frequently utilized to mimic the endogenous amino acid L-arginine. Among the diverse array of guanidine-containing scaffolds, N-(1-Phenylethyl)guanidine (N1-PEG) and its derivatives represent a highly versatile class of pharmacophores. These compounds exhibit significant therapeutic potential across central nervous system (CNS) disorders, cardiovascular diseases, and oncology.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical hurdles, mechanistic pathways, and medicinal chemistry optimization strategies associated with N1-PEG derivatives. By bridging theoretical receptor pharmacology with field-proven synthetic and analytical protocols, this guide provides a comprehensive roadmap for drug development professionals aiming to harness the potential of polar guanidino functionalities.

Physicochemical Profile and the Absorption Barrier

In rational drug design, the guanidino group is frequently adopted to mimic the arginine residue of endogenous substrates, securing high-affinity hydrogen bonding and electrostatic interactions within target binding pockets[1]. However, this structural advantage comes with a significant pharmacokinetic trade-off.

Guanidines are strong organic bases (pKa ~12.5–13.5). At physiological pH (7.4), the N1-PEG scaffold is almost entirely protonated. Due to their inherent polarity and positive charge in the gastrointestinal tract, it is exceedingly difficult for guanidino-containing compounds to be orally absorbed by passive lipid bilayer diffusion, frequently resulting in low oral bioavailability[1].

Quantitative Data Summary

To guide structural optimization, the baseline physicochemical and pharmacokinetic parameters of unmodified N1-PEG derivatives are summarized below:

| Parameter | Typical Range / Value | Implication for Drug Design |

| Molecular Weight | 163.22 g/mol (base) | Highly favorable for CNS penetration; strictly complies with Lipinski's Rule of 5. |

| pKa (Guanidino) | 12.5 - 13.5 | Permanently protonated at pH 7.4; limits passive transcellular diffusion. |

| LogP (Octanol/Water) | 0.5 - 1.5 | Hydrophilic nature dictates the need for active transport or prodrug masking. |

| Target IC50 (NOS) | 10 - 500 nM | High potency achieved through structural mimicry of L-arginine. |

| Oral Bioavailability | < 20% (Unmodified) | Necessitates bioreversible prodrug modification for systemic efficacy. |

Mechanisms of Action and Target Engagement

The pharmacological action of N1-PEG derivatives is primarily driven by their structural homology to endogenous guanidino compounds.

Nitric Oxide Synthase (NOS) Modulation

Arginine is the obligate substrate for nitric oxide production catalyzed by nitric oxide synthase (NOS)[2]. N1-PEG derivatives act as competitive inhibitors or modulators of NOS isoforms (eNOS, nNOS, iNOS). By occupying the arginine-binding site, these derivatives can regulate the overproduction of nitric oxide and subsequent free radical accumulation, which is a hallmark of neuroinflammation and ischemic damage[3].

CNS Penetration and Serotonergic Modulation

Despite their polarity, specific guanidino compounds, including phenylethylguanidine, are present and active in the mammalian brain[2]. Their transport across the Blood-Brain Barrier (BBB) is often facilitated by carrier-mediated transport systems, such as the Creatine Transporter (CRT / SLC6A8) or cationic amino acid transporters[4]. Once in the CNS, phenylethylguanidine derivatives have been shown to influence the functions of serotonergic neurons and modulate seizure thresholds, making them compelling targets for neuropharmacological intervention[2].

Signaling and transport pathway of N1-PEG derivatives across the Blood-Brain Barrier.

Medicinal Chemistry Strategies: Overcoming Absorption Barriers

To translate the potent in vitro activity of N1-PEG derivatives into in vivo efficacy, medicinal chemists must employ targeted delivery strategies.

Bioreversible Prodrug Design: Prodrugs are bioreversible drug derivatives metabolized into a pharmacologically active drug following chemical or enzymatic modification[1]. To mask the highly polar guanidino charge, the functional group can be transiently modified with lipophilic promoieties (e.g., alkoxycarbonyl or acyloxyalkyl groups). This modern targeted-prodrug approach exploits carrier-mediated transport for enhanced intestinal permeability, followed by specific enzymatic cleavage (e.g., by esterases) to liberate the free parent drug in the systemic circulation[5].

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to prove that the experimental causality holds true.

Protocol 1: Synthesis and Validation of N-(1-Phenylethyl)guanidine Hydrochloride

This protocol describes the guanylation of a primary amine, a standard method for generating N1-PEG derivatives.

-

Activation & Coupling: Dissolve 1.0 eq of 1-phenylethylamine in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of 1H-pyrazole-1-carboxamidine hydrochloride and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 12-16 hours under an argon atmosphere.

-

Reaction Monitoring: Monitor the consumption of the starting amine via TLC (Dichloromethane:Methanol 9:1, visualized with Ninhydrin stain). Causality: The primary amine will stain actively, while the highly polar guanidine product will remain near the baseline.

-

Purification: Concentrate the mixture under reduced pressure. Precipitate the product by adding cold diethyl ether. Filter and recrystallize from ethanol/ether to yield the hydrochloride salt.

-

Self-Validation (Analytical):

-

1H-NMR (DMSO-d6): Confirm the presence of the chiral methine proton multiplet (~4.8 ppm) and the broad singlet of the guanidino protons (~7.5 ppm).

-

13C-NMR: The critical validation point is the characteristic guanidino carbon resonance at ~157 ppm .

-

HRMS (ESI-TOF): Confirm the exact mass of the [M+H]+ ion (Calculated for C9H14N3+: 164.1182).

-

Protocol 2: Caco-2 Permeability Assay with Monolayer Integrity Self-Validation

To evaluate the success of prodrug modifications on intestinal absorption, a Caco-2 bidirectional permeability assay is required.

-

Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1×10^5 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

-

Self-Validation (Monolayer Integrity): Before dosing, measure the Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER > 300 Ω·cm². Co-incubate the assay with Lucifer Yellow (LY). Acceptance Criteria: LY permeability must be < 1×10^-6 cm/s, proving the tight junctions are intact and preventing paracellular leakage.

-

Dosing: Apply 10 µM of the N1-PEG derivative (or its prodrug) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.

-

Quantification: Extract aliquots from the receiver chambers and analyze via LC-MS/MS using an internal standard (e.g., labetalol) to correct for matrix effects.

-

Data Analysis: Calculate the Apparent Permeability (

) and the Efflux Ratio (

Experimental workflow for the synthesis, validation, and optimization of N1-PEG derivatives.

Conclusion and Future Perspectives

N-(1-Phenylethyl)guanidine derivatives offer a rich pharmacological canvas, particularly for targets requiring arginine mimicry such as NOS and CNS serotonergic pathways. The primary bottleneck—poor oral bioavailability due to the highly basic guanidino group—can be systematically overcome through rigorous medicinal chemistry, specifically via bioreversible prodrug strategies. By adhering to self-validating experimental protocols, researchers can accurately quantify permeability improvements and target engagement, accelerating the translation of these complex molecules from bench to bedside.

References

-

Mechanistic enhancement of the intestinal absorption of drugs containing the polar guanidino functionality Source: ResearchGate URL:[Link]

-

A role for guanidino compounds in the brain Source: PubMed (NIH) URL:[Link]

-

Guanidino Compounds in Biology and Medicine Source: ResearchGate URL:[Link]

-

Mechanistic enhancement of the intestinal absorption of drugs containing the polar guanidino functionality (Detailed Review) Source: ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-(1-Phenylethyl)guanidine Hydrochloride in Water vs. Organic Solvents

Introduction

N-(1-Phenylethyl)guanidine hydrochloride is a chiral organic salt incorporating three key structural motifs: a highly basic guanidinium core, a nonpolar phenylethyl group, and a hydrochloride salt form. This unique combination of a delocalized positive charge, hydrogen bonding capabilities, and significant hydrophobic character makes its solubility behavior complex and highly dependent on the solvent environment. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of process chemistry, formulation science, and analytical method development. Poor solubility can create significant hurdles, leading to low bioavailability, challenging purification processes, and unreliable results in biological assays.[1]

This technical guide provides a detailed analysis of the solubility profile of N-(1-Phenylethyl)guanidine hydrochloride. We will explore the underlying physicochemical principles that govern its dissolution, provide field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and present a predictive solubility map across a spectrum of common laboratory solvents.

Theoretical Framework: The Interplay of Molecular Forces

The solubility of N-(1-Phenylethyl)guanidine hydrochloride is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The well-established principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view these interactions.[2][3]

Molecular Structure Deconstruction:

-

Guanidinium Cation: The guanidine group is protonated at physiological pH and below, forming the guanidinium cation. This cation is planar, and its positive charge is resonance-stabilized across the central carbon and three nitrogen atoms. This delocalization, combined with the presence of multiple N-H groups, makes it an exceptionally strong hydrogen bond donor and a highly polar, charged center.[4] In aqueous solutions, it is almost exclusively found in this protonated state.[4]

-

Phenylethyl Group: This bulky, nonpolar substituent is governed by van der Waals forces. It disrupts the highly ordered structure of water, creating a "hydrophobic effect" that disfavors dissolution in aqueous media. Conversely, it promotes solubility in nonpolar organic solvents that can engage in similar weak intermolecular forces.

-

Hydrochloride Salt: As a hydrochloride salt, the compound is ionic. This dramatically increases its affinity for highly polar solvents, like water, which can effectively solvate both the guanidinium cation and the chloride anion through strong ion-dipole interactions.[5] However, in aqueous solutions containing an external source of chloride ions, its solubility can be suppressed by the common ion effect , a phenomenon dictated by Le Châtelier's principle where the equilibrium shifts towards the solid, undissolved salt.[6][7][8]

The following diagram illustrates the competing molecular features that dictate the compound's solubility.

Caption: Key molecular features and their dominant intermolecular forces.

Experimental Determination of Solubility

A critical distinction in solubility measurement is between thermodynamic and kinetic solubility.[1][9]

-

Equilibrium (Thermodynamic) Solubility: This is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid forms. It is a fundamental, material-specific property.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate out of an aqueous buffer.[1] It is influenced by factors like incubation time and the rate of precipitation and is often used for rapid screening in early drug discovery.

Protocol 1: Equilibrium Solubility via the Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility.[10][11] The protocol is designed to ensure a true equilibrium is reached and is validated through careful analytical quantification.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid N-(1-Phenylethyl)guanidine hydrochloride to a known volume (e.g., 1-5 mL) of the selected solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. Equilibration time is critical and should be sufficient to reach a plateau in concentration, typically between 24 and 72 hours.[10][12]

-

Phase Separation: After equilibration, separate the undissolved solid. This is best achieved by centrifuging the vials to pellet the solid, followed by careful filtration of the supernatant through a chemically inert 0.45 µm PTFE syringe filter to remove any remaining particulates.[10]

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard calibration curve must be generated using solutions of known concentrations for accurate quantification.[9][10]

-

Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Protocol 2: Kinetic Solubility via Turbidimetry

This is a cost-effective, medium-throughput method ideal for early-stage compound assessment.[13] It measures the point at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).[13]

-

Plate Setup: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution.

-

Dilution & Incubation: Add a small volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), resulting in a final DMSO concentration of typically 1-2%.[13] Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, often 1 to 2 hours.[13][14]

-

Measurement: Measure the light absorbance or scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[13] An increase in signal relative to a DMSO-only control indicates the formation of a precipitate.

-

Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity.

Predicted Solubility Profile and Discussion

While specific experimental data for N-(1-Phenylethyl)guanidine hydrochloride is not publicly cataloged, a robust predictive profile can be constructed based on its molecular structure and data from its parent compound, guanidine hydrochloride. Guanidine hydrochloride itself is extremely soluble in water (~6 M or >570 g/L at room temperature) and also shows high solubility in polar organic solvents like methanol and DMF.[15][16][17][18][19] The introduction of the nonpolar phenylethyl group is expected to slightly decrease solubility in highly polar solvents while potentially increasing it in solvents of intermediate polarity.

Table 1: Predicted Solubility of N-(1-Phenylethyl)guanidine Hydrochloride

| Solvent | Solvent Type | Predicted Solubility | Rationale / Governing Interactions |

| Water | Polar Protic | High | Strong ion-dipole solvation of the guanidinium and chloride ions; hydrogen bonding.[5][20] |

| Methanol | Polar Protic | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | Moderate-High | Good hydrogen bonding, with the ethyl group of the solvent interacting favorably with the phenylethyl group of the solute. |

| DMSO | Polar Aprotic | Moderate | Strong dipole-dipole interactions solvate the ionic head, but lack of H-bond donation is a limiting factor. |

| Acetonitrile | Polar Aprotic | Low-Moderate | Weaker dipole moment compared to DMSO, leading to less effective solvation of the ionic portion. |

| Dichloromethane | Nonpolar (weakly polar) | Very Low | Insufficient polarity to overcome the strong solute-solute ionic and hydrogen bonding forces. |

| Toluene | Nonpolar | Very Low / Insoluble | Favorable interaction with the phenylethyl group is vastly outweighed by the inability to solvate the guanidinium hydrochloride head. |

| Hexane | Nonpolar | Insoluble | Complete mismatch in polarity; unable to disrupt the ionic lattice of the solute.[20] |

Discussion of Trends

-

Aqueous and Polar Protic Solvents: The high solubility in water and lower-chain alcohols is unequivocally driven by the ionic guanidinium hydrochloride portion of the molecule. Water is an excellent solvent for ionic compounds due to its high dielectric constant and ability to form extensive hydrogen-bonding networks.[5] Methanol and ethanol are also effective for similar reasons, though their lower polarity compared to water may result in slightly reduced, yet still substantial, solubility.

-

Polar Aprotic Solvents: Solvents like DMSO can effectively solvate cations but are not hydrogen bond donors.[2] Therefore, while moderate solubility is expected, it is unlikely to reach the levels seen in water or methanol because the solvation of the chloride anion and the N-H groups of the guanidinium is less efficient.

-

Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, the energy required to break apart the strong ionic and hydrogen-bonded lattice of solid N-(1-Phenylethyl)guanidine hydrochloride is far greater than the energy gained from the weak van der Waals interactions between the solvent and the phenylethyl group.[2][20] Consequently, solubility is predicted to be negligible.

Conclusion and Outlook

The solubility profile of N-(1-Phenylethyl)guanidine hydrochloride is a classic example of a molecule with dichotomous features. Its behavior is overwhelmingly dominated by its polar, ionic guanidinium hydrochloride head, rendering it highly soluble in water and polar protic organic solvents. Conversely, its significant nonpolar character, conferred by the phenylethyl tail, is insufficient to grant appreciable solubility in nonpolar media.

For scientists in drug development and process chemistry, this profile dictates that aqueous or alcoholic solvent systems are required for formulation, purification, and as reaction media. Attempts to use nonpolar solvents will likely result in poor dissolution and process failure. The experimental protocols detailed herein provide robust, validated frameworks for confirming this predicted profile and for accurately quantifying solubility to support further research and development endeavors.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. NIH.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Mitchell, A. G. (n.d.).

- Save My Exams. (n.d.). Solubility and Choice of Solvents | Edexcel A-Level Chemistry. Save My Exams.

- Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2025). Common Ion Effect. Chemistry LibreTexts.

- Wikipedia. (n.d.). Common-ion effect. Wikipedia.

- Khan Academy. (n.d.).

- Wang, A., et al. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents.

- Loba Chemie. (n.d.). 50-01-1 CAS | GUANIDINE HYDROCHLORIDE. Loba Chemie.

- ChemicalBook. (n.d.). The Uses of guanidine hydrochloride. ChemicalBook.

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.). Guanidine hydrochloride (G7153)

- Wikipedia. (n.d.). Guanidine. Wikipedia.

Sources

- 1. enamine.net [enamine.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Common-ion effect - Wikipedia [en.wikipedia.org]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. 50-01-1 CAS | GUANIDINE HYDROCHLORIDE | Reagents for Molecular Biology | Article No. 3994B [lobachemie.com]

- 17. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemistrystudent.com [chemistrystudent.com]

The Physicochemical Profiling of N-(1-Phenylethyl)guanidine Hydrochloride: pKa, Basicity, and Analytical Methodologies

Executive Summary

In the landscape of modern drug design, the guanidine moiety is a privileged pharmacophore, frequently leveraged for its ability to participate in robust bidentate hydrogen bonding and electrostatic interactions within enzyme and receptor active sites. N-(1-Phenylethyl)guanidine hydrochloride (CAS: 14317-41-0) represents a uniquely functionalized derivative where an aliphatic chiral spacer bridges a bulky phenyl ring and the highly basic guanidine core.

This whitepaper provides an in-depth technical analysis of the structural determinants governing the basicity of N-(1-Phenylethyl)guanidine, compares its pKa to related analogs, and outlines a self-validating experimental protocol for accurately determining the dissociation constants of highly basic pharmaceutical compounds.

Structural Determinants of Basicity

The Phenomenon of Y-Aromaticity

The parent compound, guanidine, is one of the strongest neutral organic bases known, exhibiting an aqueous pKa of 13.6 1. This exceptional basicity is not driven by the neutral molecule itself, but rather by the thermodynamic stability of its conjugate acid—the guanidinium cation. Upon protonation, the positive charge is symmetrically delocalized across the three nitrogen atoms via a planar, Y-shaped

Insulation of the Phenyl Ring's Inductive Effect

In N-(1-Phenylethyl)guanidine, the basicity is perturbed by the substituent. If a phenyl ring were bonded directly to the guanidine nitrogen (as in phenylguanidine), the

However, in N-(1-Phenylethyl)guanidine, the phenyl ring is separated from the guanidine core by an

Diagram 1: Structural and electronic pathways determining the basicity of N-(1-Phenylethyl)guanidine.

Quantitative Basicity: Comparative Data

To contextualize the basicity of N-(1-Phenylethyl)guanidine, it is critical to compare it against baseline guanidine and other derivatives. The table below summarizes how specific structural modifications dictate the thermodynamic feasibility of proton loss in the aqueous phase.

| Compound | Structural Substituent | Aqueous pKa | Dominant Electronic Effect |

| Guanidine | -H | 13.6 | Baseline Y-aromaticity 1 |

| Methylguanidine | ~13.4 | Weak inductive donation (+I) | |

| N-(1-Phenylethyl)guanidine | ~13.2 | Attenuated inductive withdrawal (-I) | |

| Phenylguanidine | 10.8 | Strong resonance withdrawal (-R) |

Table 1: Comparative pKa values of guanidine derivatives illustrating the impact of substituent effects on aqueous basicity.

Methodological Framework: pKa Determination

Determining the exact pKa of highly basic compounds (pKa > 12.5) like N-(1-Phenylethyl)guanidine hydrochloride presents a significant analytical challenge. In pure water, standard potentiometric titrations fail because the buffering region merges with the solvent leveling effect (the autoionization of water), and standard glass electrodes suffer from severe "alkaline error" at pH > 12.

To circumvent this, application scientists employ Cosolvent Extrapolation (Yasuda-Shedlovsky Method) . By titrating the compound in varying mixtures of methanol and water, the dielectric constant of the medium is lowered, shifting the apparent pKa into a measurable range.

Protocol: Cosolvent Extrapolation for High-pKa Determination

Objective: To accurately determine the thermodynamic aqueous pKa of N-(1-Phenylethyl)guanidine hydrochloride while bypassing the alkaline error of glass electrodes.

Materials:

-

N-(1-Phenylethyl)guanidine hydrochloride (>98% purity)

-

HPLC-grade Methanol

- -free ultra-pure water (18.2 MΩ·cm)

-

0.1 M NaOH (standardized)

-

High-alkalinity optimized glass pH electrode

Step-by-Step Methodology:

-

Solvent Preparation: Prepare five solvent mixtures of Methanol/Water at 20%, 30%, 40%, 50%, and 60% (w/w). Measure and record the exact dielectric constant (

) for each mixture at 25.0°C. -

Analyte Preparation: Dissolve exactly 1.0 mmol of the N-(1-Phenylethyl)guanidine hydrochloride salt in 50 mL of each solvent mixture to yield a 0.02 M solution. (Note: As a hydrochloride salt, the compound is already in its protonated conjugate acid form. The titration will deprotonate it to the free base).

-

Inert Atmosphere Setup: Place the titration vessel in a thermostatic water bath at 25.0 ± 0.1°C. Continuously purge the solution with high-purity Nitrogen gas. Causality: This prevents atmospheric

from dissolving into the basic solution, which would form carbonic acid and artificially skew the titration curve. -

Titration Execution: Titrate the solution with 0.1 M NaOH using an automated potentiometric titrator. Add titrant in micro-increments (0.05 mL), allowing the electrode potential to strictly stabilize (drift < 0.1 mV/s) before the next addition.

-

Data Acquisition: Record the apparent pH (

) against the volume of titrant added. The half-equivalence point derived from the first derivative of the curve represents the apparent pKa ( -

Yasuda-Shedlovsky Extrapolation:

-

Calculate the reciprocal of the dielectric constant (

) for each mixture. -

Plot the term

against -

Perform a linear regression. The y-intercept (extrapolated to

, the value for pure water) yields the true thermodynamic aqueous pKa.

-

Diagram 2: Experimental workflow for determining the pKa of highly basic compounds via cosolvent extrapolation.

Pharmacokinetic and Pharmacodynamic Implications

Because the pKa of N-(1-Phenylethyl)guanidine is approximately 13.2, the application of the Henderson-Hasselbalch equation reveals that at a physiological pH of 7.4, the compound exists >99.99% in its ionized, cationic state.

This permanent positive charge under physiological conditions dictates its pharmacokinetic behavior. It will exhibit low passive membrane permeability across lipid bilayers (lowering unassisted oral bioavailability or blood-brain barrier penetration) unless mediated by specific active transport mechanisms (e.g., Organic Cation Transporters). Pharmacodynamically, this persistent ionization ensures that the molecule is primed to serve as a potent hydrogen-bond donor and electrostatic anchor, making it a highly effective moiety for targeting negatively charged residues (like aspartate or glutamate) in target protein pockets.

References

- The Effect of Guanidine on Colour Fastness of Acid Dyes Applied to Polyamide Fibres Crimson Publishers

- Biologically active guanidine alkaloids ScienceOpen

- The coordination chemistry of guanidines and guanidinates Coordination Chemistry Reviews (via

- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths ACS Omega

- Guanidine hydrochloride (Product Catalog & Specific

Sources

Technical Guide: N-(1-Phenylethyl)guanidine as a Pharmacophore in Drug Design

The following technical guide details the pharmacological role, structural mechanics, and experimental applications of N-(1-Phenylethyl)guanidine.

Executive Summary

N-(1-Phenylethyl)guanidine represents a critical chemical probe in the study of adrenergic pharmacology and ion channel modulation. Structurally bridging the gap between endogenous catecholamines and synthetic guanidinium antihypertensives (e.g., guanethidine), this molecule serves as a stereochemical stress-test for receptor binding pockets. Its utility lies in its dual functionality: it acts as a substrate for monoamine transporters (NET) while simultaneously exhibiting stereoselective blockade of voltage-gated sodium channels. This guide analyzes its pharmacophoric attributes, mechanism of action, and utility in modern ligand design.

Pharmacophore Analysis & Structural Logic

The efficacy of N-(1-Phenylethyl)guanidine stems from its ability to mimic the protonated state of biogenic amines while introducing steric rigidity through its chiral center.

Structural Deconstruction

The molecule is composed of three distinct pharmacophoric zones:

| Zone | Component | Physicochemical Role | Interaction Type |

| A | Guanidinium Head | High basicity ( | Ionic / H-Bonding: Forms bidentate salt bridges with anionic residues (Asp/Glu) in receptors. |

| B | Chiral Linker | Alpha-methyl substitution at the benzylic carbon. Creates (R)/(S) stereoisomers. | Steric Probe: Tests the spatial tolerance of the binding pocket. Restricts rotational freedom compared to phenethylguanidine. |

| C | Phenyl Tail | Lipophilic aromatic ring. | Hydrophobic / |

The Stereochemical "Switch"

Unlike its achiral analog (2-phenylethylguanidine), the 1-phenylethyl derivative possesses a chiral center at the

-

Conformational Lock: The methyl group forces the phenyl ring into a specific orientation relative to the guanidine plane.

-

Biological Discrimination: Transporters like the Norepinephrine Transporter (NET) are highly stereoselective. One isomer (typically mimicking the configuration of natural l-norepinephrine) is preferentially transported, while the enantiomer may act as a competitive blocker or exhibit reduced affinity.

Mechanism of Action: The "False Transmitter" Pathway

N-(1-Phenylethyl)guanidine acts primarily through Adrenergic Neuron Blockade , a mechanism shared with guanethidine but modulated by its specific lipophilicity and chirality.

Signaling Pathway & Transport Logic

The molecule hijacks the sympathetic neuron's reuptake machinery.

Figure 1: The "False Transmitter" trajectory. N-(1-Phenylethyl)guanidine enters via NET, is concentrated by VMAT, and displaces native NE, leading to synaptic depletion.

Ion Channel Blockade (Off-Target)

Beyond the adrenergic system, the molecule exhibits local anesthetic-like activity . The charged guanidinium group enters the pore of voltage-gated sodium (

-

Mechanism: Open-channel block. The phenyl ring lodges in the hydrophobic interior of the pore, while the guanidine interacts with the selectivity filter.

-

Relevance: This activity often necessitates counter-screening during drug development to avoid cardiotoxicity (e.g., hERG or

liability).

Experimental Protocols

Synthesis of N-(1-Phenylethyl)guanidine

Objective: To synthesize the target molecule via guanylation of the primary amine.

Reagents:

-

(R)- or (S)-1-Phenylethylamine (Starting material, enantiopure)

-

1H-Pyrazole-1-carboxamidine hydrochloride (Guanylating agent)

-

Diisopropylethylamine (DIPEA)

-

DMF (Solvent)

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 eq of (R)-1-phenylethylamine in anhydrous DMF (0.5 M concentration).

-

Addition: Add 1.1 eq of 1H-pyrazole-1-carboxamidine hydrochloride.

-

Base Activation: Add 2.5 eq of DIPEA dropwise to neutralize the HCl and activate the amine.

-

Reaction: Stir the mixture at room temperature for 16 hours under nitrogen atmosphere.

-

Checkpoint: Monitor reaction progress via TLC (eluent: 10% MeOH in DCM). The pyrazole byproduct is less polar.

-

-

Workup: Dilute with diethyl ether. The product often precipitates as a guanidinium salt or forms an oil. Wash with water to remove DMF and pyrazole.

-

Purification: If necessary, purify via flash column chromatography (C18 reverse phase is preferred due to high polarity) using a Water/Acetonitrile gradient with 0.1% TFA.

-

Validation: Verify structure via

H-NMR (look for diagnostic methyl doublet at ~1.4 ppm and aromatic signals).

NET Uptake Competition Assay

Objective: To determine the

Protocol:

-

Cell Line: Use CHO cells stably expressing human NET (hNET).

-

Seeding: Plate cells in 96-well ScintiPlates at 50,000 cells/well. Incubate overnight.

-

Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent NE oxidation).

-

Treatment:

-

Remove culture media and wash cells with KRH.

-

Add N-(1-Phenylethyl)guanidine (serial dilutions:

M to -

Incubate for 10 minutes at 37°C to allow equilibration.

-

-

Substrate Addition: Add

-Norepinephrine (final concentration 20 nM). -

Transport Phase: Incubate for exactly 10 minutes.

-

Note: Transport must be measured in the linear range.

-

-

Termination: Rapidly wash cells

with ice-cold KRH buffer to stop transport. -

Quantification: Measure radioactivity using a MicroBeta scintillation counter.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response).

Comparative Data Summary

The following table summarizes the expected pharmacological profile of N-(1-Phenylethyl)guanidine relative to standard agents.

| Compound | Target | Mechanism | Stereoselectivity | Key Application |

| N-(1-Phenylethyl)guanidine | NET / | Substrate / Blocker | High (Methyl group dictates fit) | Stereochemical probe for NET; Channel blocker |

| Guanethidine | NET / VMAT | Substrate / Depletor | Low (Achiral ring) | Antihypertensive (Historical) |

| Phenethylguanidine | Channel Blocker | None (Achiral) | Ion channel research tool | |

| Amphetamine | NET / VMAT | Releaser | High | ADHD / Narcolepsy treatment |

Applications in Modern Drug Design

Mapping the "Methyl Pocket"

In Structure-Activity Relationship (SAR) studies, converting a benzylguanidine to a 1-phenylethylguanidine tests the "depth" and "width" of the hydrophobic pocket adjacent to the catalytic or binding site.

-

Positive Result: If potency is maintained or increased, the pocket has a hydrophobic sub-cavity capable of accommodating the methyl group (often enhancing selectivity).

-

Negative Result: A sharp drop in potency indicates steric clash, defining the boundary of the pharmacophore.

Designing Soft Drugs

The 1-phenylethyl moiety is susceptible to metabolic oxidation (benzylic hydroxylation) by CYP450 enzymes. Drug designers use this scaffold to create "soft drugs" that are active locally but rapidly metabolized systemically to reduce toxicity.

References

-

Fielden, R., & Green, A. L. (1967). Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine. British Journal of Pharmacology and Chemotherapy.

-

Farley, J. M., et al. (1981). Effects of guanethidine and phenethylguanidine on the frog neuromuscular junction. Journal of Pharmacology and Experimental Therapeutics.

-

Dohle, W., et al. (2022).[2] Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. Molecules.

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

Sources

Technical Whitepaper: Biological Activity & Therapeutic Potential of Substituted Guanidines

Executive Summary: The Y-Aromatic Pharmacophore

The guanidine moiety (

This whitepaper analyzes the biological activity of substituted guanidines across three critical therapeutic domains: metabolic regulation (biguanides), antimicrobial membrane disruption, and receptor modulation (CNS/CV). We provide actionable synthesis protocols, mechanistic signaling pathways, and comparative efficacy data to guide future lead optimization.

Chemical Foundation: Resonance & Basicity

The biological efficacy of guanidine stems from the resonance stabilization of its conjugate acid, the guanidinium cation.[1] The positive charge is delocalized symmetrically across all three nitrogen atoms, creating a planar, stable, and highly polar species.

| Parameter | Value / Characteristic | Biological Implication |

| pKa (Conjugate Acid) | 13.6 (Unsubstituted) | Fully protonated at pH 7.4; strong electrostatic interactions. |

| Geometry | Planar ( | Facilitates intercalation and stacking interactions. |

| H-Bonding | Donor (Bidentate) | Critical for recognition of phosphate groups (e.g., ATP, DNA backbone). |

| Lipophilicity | Tunable via N-substitution |

Therapeutic Domain I: Metabolic Regulation (Biguanides)

The biguanide class, exemplified by Metformin , remains the gold standard for Type 2 Diabetes management.[2] The mechanism of action (MoA) is distinct from sulfonylureas; it does not stimulate insulin secretion but rather sensitizes the system to insulin via energy stress signaling.

Mechanistic Pathway: The AMPK Axis

Metformin accumulates in the mitochondrial matrix (facilitated by its positive charge), where it inhibits Complex I of the electron transport chain. This inhibition reduces ATP production and increases the AMP:ATP ratio. The rise in intracellular AMP allosterically activates AMP-activated protein kinase (AMPK) .

Visualization: Metformin-Induced AMPK Signaling

The following diagram illustrates the causal cascade from mitochondrial inhibition to gluconeogenesis suppression.[2]

Figure 1: Mechanistic cascade of Metformin-induced AMPK activation leading to suppression of hepatic gluconeogenesis.[3]

Therapeutic Domain II: Antimicrobial Activity[1][4]

Substituted guanidines, particularly those with lipophilic tails (e.g., Chlorhexidine , Polyhexamethylene guanidine ), function as membrane disruptors. The guanidinium headgroup binds to the negatively charged bacterial cell envelope (LPS in Gram-negatives, Teichoic acids in Gram-positives), while the hydrophobic tail inserts into the lipid bilayer, causing depolarization and leakage.

Comparative Efficacy Data

Recent studies highlight the potency of novel derivatives like Isopropoxy Benzene Guanidine (IBG) against multidrug-resistant (MDR) strains.[4]

Table 1: Comparative MIC Values (

| Compound | S. aureus (MRSA) | E. coli (MDR) | Mechanism of Action |

| Chlorhexidine | 0.5 - 2.0 | 1.0 - 4.0 | Membrane disruption & Cytoplasmic coagulation |

| Metformin | >500 | >500 | Weak antimicrobial (requires synergy) |

| IBG (Novel) | 2.0 | 4.0 | Membrane depolarization + ROS generation |

| L15 (Synthetic) | 1.5 | 12.5 | Membrane depolarization (Host-mimicking) |

Data aggregated from recent microbiological screenings [1, 3, 5].

Experimental Methodologies

To ensure reproducibility in guanidine research, we provide two validated protocols: one for chemical synthesis and one for biological evaluation.

Synthesis Protocol: Guanylation of Amines

The most reliable method for introducing a guanidine moiety into a primary or secondary amine utilizes

Reagents:

-

Substrate: Primary Amine (

) -

Reagent:

-Di-Boc-S-methylisothiourea (1.0 - 1.2 equiv) -

Promoter: Mercury(II) chloride (

) or Silver nitrate ( -

Base: Triethylamine (

) -

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

-

Dissolution: Dissolve the amine (1.0 mmol) and

-Di-Boc-S-methylisothiourea (1.1 mmol) in anhydrous DCM (5 mL). -

Activation: Add

(2.0 mmol). Note: If the amine is sterically hindered, add -

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (formation of less polar product).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Deprotection: Treat the Boc-protected intermediate with TFA/DCM (1:1) for 2 hours to yield the free guanidinium salt.

Figure 2: Synthetic workflow for the guanylation of amines using thiourea derivatives.

Bioassay: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized guanidine.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use a 96-well plate. Dispense 100

L of CAMHB into columns 2–12. -

Compound Addition: Add 200

L of the guanidine stock (e.g., 128 -

Serial Dilution: Transfer 100

L from column 1 to 2, mix, then 2 to 3, continuing to column 10. Discard the final 100 -

Inoculation: Add 100

L of bacterial suspension to wells 1–11. Final volume = 200 -

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.

Future Perspectives: Guanidine Mimetics

The future of guanidine therapeutics lies in bioisosteres and adjuvants .

-

Antibiotic Adjuvants: Compounds like IBG are being developed not just as standalone antibiotics, but as adjuvants that re-sensitize resistant bacteria to colistin by permeabilizing the outer membrane [1].[4]

-

Acylguanidines: To reduce the extreme basicity (and improve oral bioavailability), acylguanidines are being explored as NHE inhibitors. These retain the H-bonding capability but have a lower pKa (~8–9).

References

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum, 2022.[4] 4[3][5][4][6][7][8][9][10][11]

-

AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer. Diabetes, 2013. 3[5][4][6][8][9][10][12]

-

The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. JACS Au, 2024.[7] 7[3][5][6][8][9]

-

Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 2024. 6[3][5][4][6][8][9][10][12]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals, 2022.[10] 13[5][6][8][9][10]

-

Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures. Bioorganic Chemistry, 2015. 14[3][5][6][8][9][10][12]

Sources

- 1. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. journals.asm.org [journals.asm.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]

- 7. d-nb.info [d-nb.info]

- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 11. jocpr.com [jocpr.com]

- 12. Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanidines from 'toxic substances' to compounds with multiple biological applications--detailed outlook on synthetic procedures employed for the synthesis of guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and toxicity profile of N-(1-Phenylethyl)guanidine HCl

This guide serves as a comprehensive technical reference for N-(1-Phenylethyl)guanidine Hydrochloride , a specialized adrenergic neuron blocking agent. Unlike generic safety data sheets (SDS) that often treat this compound as a simple irritant, this document integrates pharmacological literature to expose its true biological hazards: sympatholytic activity and cardiovascular depression.

Executive Summary

N-(1-Phenylethyl)guanidine HCl (CAS: 14317-41-0) is a synthetic guanidine derivative structurally related to guanethidine and betanidine . It functions as an adrenergic neuron blocker , acting on the sympathetic nervous system to deplete norepinephrine stores and prevent neurotransmitter release.[1][2]

While standard chemical inventories classify it primarily as an irritant, its ability to utilize the Uptake-1 (NET) transporter means it actively accumulates in cardiac and neuronal tissue. Researchers must handle this compound not just as a chemical hazard, but as a potent cardiovascular depressant .

Part 1: Chemical Identity & Properties[3]

| Property | Detail |

| Chemical Name | N-(1-Phenylethyl)guanidine Hydrochloride |

| Synonyms | 1-(1-Phenylethyl)guanidine HCl; N-( |

| CAS Number | 14317-41-0 (HCl salt); 7586-43-8 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 199.68 g/mol |

| Chirality | Contains one chiral center at the |

| Solubility | Highly soluble in water and ethanol; Hygroscopic. |

| pKa | ~13.5 (Guanidine moiety is a strong base; exists as a cation at physiological pH). |

Part 2: Hazard Identification (GHS & Pharmacological)

Standard GHS classifications often underestimate the systemic risks of bioactive guanidines. The following classification integrates regulatory standards with pharmacological reality.

GHS Classification (29 CFR 1910.1200 / CLP)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Critical Bioactive Hazards (Not always on SDS)

-

Cardiovascular Instability: Ingestion or systemic absorption can cause orthostatic hypotension , bradycardia, and circulatory collapse due to sympathetic blockade.

-

Sympathoplegia: Chronic exposure may lead to supersensitivity of adrenergic receptors (upregulation), causing hypertensive crisis if exposed to sympathomimetic amines (e.g., phenylephrine, ephedrine).

Part 3: Toxicological Profile & Mechanism of Action

Mechanism of Action (The "False Transmitter" Hypothesis)

N-(1-Phenylethyl)guanidine acts as a "Trojan Horse" in the sympathetic nervous system. Its structural similarity to norepinephrine (NE) allows it to hijack the neuronal transport machinery.

The Pathway of Toxicity:

-

Uptake: The compound is actively transported into the presynaptic nerve terminal via the Norepinephrine Transporter (NET/Uptake-1) .

-

Accumulation: It concentrates inside the neuron, displacing native norepinephrine from storage vesicles (VMAT interaction).

-

Blockade: It possesses local anesthetic-like properties that stabilize the neuronal membrane, preventing the exocytosis of vesicles in response to action potentials.

-

Depletion: Over time, the displaced norepinephrine is metabolized by MAO, leaving the neuron empty of transmitter.

Visualization: Adrenergic Neuron Blockade Pathway

Caption: Mechanism of Action: The compound enters via NET, displaces norepinephrine, and stabilizes the membrane to prevent neurotransmission.

Toxicological Endpoints

-

Acute Toxicity:

-

Oral LD50 (Rat): Estimated ~500–1000 mg/kg (Based on structural analog Guanethidine).

-

Symptoms: Ptosis (drooping eyelids), diarrhea (unopposed parasympathetic activity), hypotension, respiratory depression.

-

-

Chronic Toxicity:

-

Repeated exposure leads to persistent depletion of tissue catecholamines.

-

Recovery of sympathetic function may take days after cessation (due to persistent vesicular binding).

-

Part 4: Safe Handling & Risk Management

This protocol utilizes a Self-Validating Workflow . If the validation step fails, the operator must stop immediately, as it indicates a breach in containment or procedure.

Protocol: Handling Hygroscopic Bioactive Salts

Prerequisites:

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles (chem-splash), P95/N95 respirator if handling open powder outside a hood.

-

Engineering Control: Chemical Fume Hood.

Step-by-Step Workflow:

-

Preparation & Inspection:

-

Inspect the container.[4] If the powder is clumped or "wet," the hydrochloride salt has absorbed atmospheric moisture.

-

Validation: Verify the balance is calibrated. Place a weigh boat; taring should stabilize within 3 seconds. Instability indicates static or airflow issues.

-

-

Weighing (The "Closed Transfer" Method):

-

Do not weigh directly on the open bench.

-

Open the source container only inside the fume hood.

-

Transfer the required amount to a pre-tared vial. Cap the vial immediately inside the hood.

-

Weigh the closed vial on the external balance.

-

Validation: Wipe the exterior of the vial with a solvent-dampened tissue (methanol) and check for residue on the tissue (visual check) to ensure no exterior contamination.

-

-

Solubilization:

-

Dissolve in water or buffer immediately to reduce dust hazard.

-

Caution: The solution will be acidic (pH ~4-5) due to the HCl moiety.

-

Validation: Check pH of the final solution. If pH > 7, the salt may have dissociated or the buffer is incorrect (free base is highly alkaline, pH > 12).

-

-

Decontamination:

-

Clean surfaces with 10% bleach (sodium hypochlorite) followed by ethanol. Bleach degrades the guanidine structure more effectively than simple solvents.

-

Part 5: Emergency Response

In case of exposure, treat as a sympatholytic overdose.

| Scenario | Immediate Action | Medical Consideration |

| Skin Contact | Wash with soap/water for 15 min. | Monitor for systemic absorption (dizziness/faintness). |

| Eye Contact | Rinse for 15 min. | Alkaline-like injury potential; ophthalmology consult required. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Alert ER: Patient may develop refractory hypotension. |

| Inhalation | Move to fresh air. | Monitor for bronchospasm (rare but possible). |

Medical Note for Physicians: This compound causes sympathetic blockade. Hypotension may not respond well to reflex tachycardia.

-

Contraindicated: Do not use simple beta-blockers (may leave alpha-agonism unopposed if mixed overdose) or simple fluid resuscitation alone.

-

Antidote Logic: Direct-acting sympathomimetics (e.g., Norepinephrine, Phenylephrine) are preferred over indirect agents (e.g., Ephedrine, Amphetamine) because the neuronal stores of catecholamines may be depleted or the uptake mechanism blocked.

References

-

Fielden, R., & Green, A. L. (1966). The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives.[3][4] British Journal of Pharmacology and Chemotherapy.

-

Fielden, R., Green, A. L., & Willey, G. L. (1965). Adrenergic neurone blocking activity of some aralkylguanidines.[4][5] Nature.

-

BLD Pharm. (2024). Safety Data Sheet: N-(1-Phenylethyl)guanidine hydrochloride (CAS 14317-41-0).

-

Saczewski, F., & Balewski, L. (2009).[6][7] Biological activities of guanidine compounds.[1][2][4][6][8][9][10] Expert Opinion on Therapeutic Patents.[6]

-

PubChem. (2025). Compound Summary: 1-(1-Phenylethyl)guanidine. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. howmed.net [howmed.net]

- 3. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE ADRENERGIC-NEURONE BLOCKING ACTION OF SOME COUMARAN COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Effects of guanethidine and phenethylguanidine on the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Respiratory Toxicity of Polyhexamethylene Guanidine Phosphate Exposure in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Phenylethylguanidine Scaffolds: From Antihypertensive Blockbusters to Modern Pharmacophores

Topic: History and discovery of phenylethylguanidine analogs in pharmaceutical research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The phenylethylguanidine scaffold represents a pivotal chapter in medicinal chemistry, bridging the gap between non-selective ganglionic blockers and targeted adrenergic neuron blocking agents. Originally developed in the mid-20th century by Ciba (now Novartis) to address the hypertensive crisis, these analogs—most notably guanethidine and guanadrel —introduced a novel mechanism of action: the selective depletion of norepinephrine from postganglionic sympathetic nerve terminals.

This guide analyzes the structural evolution, synthetic pathways, and mechanistic intricacies of this class. It further explores their modern renaissance as radiopharmaceutical diagnostics (e.g., MIBG ) and their structural divergence into acylguanidine-based NHE inhibitors.

Part 1: Historical Genesis & The "Ciba" Era

In the 1950s, the treatment of severe hypertension was limited to ganglionic blockers (e.g., hexamethonium) which lacked selectivity, inhibiting both sympathetic and parasympathetic nodes. This resulted in severe side effects, including paralytic ileus and urinary retention.

The breakthrough came from the research laboratories of Ciba Pharmaceutical Products , led by researchers such as R.A. Maxwell and R.P. Mull . Their objective was to retain the sympathetic blockade while sparing the parasympathetic system.

The Shift from Quaternary Ammoniums to Guanidines

Initial efforts focused on quaternary ammonium compounds like bretylium (benzyltrimethylammonium). While effective, bretylium had poor oral bioavailability due to its permanent charge. The Ciba team hypothesized that replacing the quaternary nitrogen with a guanidine moiety would maintain the necessary basicity (pKa ~12-13) for receptor interaction while allowing for better transport characteristics.

This led to the synthesis of [2-(octahydro-1-azocinyl)ethyl]guanidine , generically known as guanethidine (Ismelin), in 1959. It became the first clinically successful "adrenergic neuron blocker," setting the standard for the class.

Part 2: Structure-Activity Relationships (SAR)[1][2]

The pharmacological potency of phenylethylguanidine analogs relies on a strict pharmacophore model consisting of three domains: the Hydrophobic Core , the Spacer Chain , and the Guanidine Head .

Table 1: SAR of Key Phenylethylguanidine Analogs

| Compound | Hydrophobic Core | Spacer Length | Guanidine Subst. | Activity Profile |

| Phenylethylguanidine | Phenyl ring | 2 carbons (Ethyl) | None | Moderate NET affinity; rapid metabolism. |

| Guanethidine | Octahydroazocine (8-membered ring) | 2 carbons (Ethyl) | None | High potency; slow depletion; "Bretylium-like" early phase. |

| Guanadrel | Cyclohexyl ring | 2 carbons (Ethyl, unsaturated) | None | Faster onset; shorter half-life than guanethidine. |

| Bethanidine | Phenyl ring | 1 carbon (Benzyl) | N,N'-Dimethyl | High oral bioavailability; purely sympatholytic. |

| MIBG | m-Iodophenyl | 1 carbon (Benzyl) | None | High NET affinity; used for imaging (not therapy). |

Critical Structural Determinants

-

The Spacer (Chain Length): The ethyl chain (2-carbon) in guanethidine mimics the distance between the aromatic ring and the amine in norepinephrine (NE). This allows the molecule to be recognized by the Norepinephrine Transporter (NET/Uptake-1).[1] Shortening to a benzyl (1-carbon) linker (as in Bethanidine or MIBG) retains NET affinity but alters the release kinetics.

-

The Guanidine Head: The guanidinium group is protonated at physiological pH. It serves as a "false cation," mimicking the ammonium head of NE. Substitution on the guanidine nitrogen (e.g., methyl groups in Bethanidine) can modulate basicity and prevent enzymatic degradation by diamine oxidases.

-

The Ring System: A bulky, hydrophobic ring (like the azocine in guanethidine) anchors the molecule in the vesicle membrane, preventing rapid efflux and ensuring prolonged depletion of NE.

Part 3: Mechanism of Action (The "Trojan Horse")

The phenylethylguanidine analogs function as Adrenergic Neuron Blockers . Their mechanism is distinct from receptor antagonists (alpha-blockers) or central agonists (clonidine).

The Signaling Pathway

-

Uptake-1 (NET) Transport: The drug is actively transported into the presynaptic nerve terminal by the Norepinephrine Transporter (NET).[1] This step is competitive with NE.[1]

-

Vesicular Accumulation: Once inside the axoplasm, the drug is transported into synaptic vesicles by VMAT (Vesicular Monoamine Transporter), displacing NE.

-

Depletion: The displaced NE is degraded by mitochondrial MAO (Monoamine Oxidase).

-

False Transmission: Upon nerve depolarization, the vesicle releases the guanidine analog instead of NE. Since the analog has no efficacy at post-synaptic alpha/beta receptors, the sympathetic signal is silenced.

Figure 1: The "False Transmitter" mechanism. Guanethidine hijacks the NET and VMAT transport systems to deplete norepinephrine stores.

Part 4: Synthetic Methodologies

The synthesis of phenylethylguanidine analogs typically involves the guanylation of a primary amine. The choice of guanylating agent determines the yield and purity.

Protocol: Synthesis of 2-Phenylethylguanidine Sulfate

Note: This protocol is a foundational method applicable to generating the core scaffold.

Reagents:

-

2-Phenylethylamine (1.0 eq)

-

S-Methylisothiourea Sulfate (0.5 eq) (Stoichiometry accounts for sulfate salt formation)

-

Ethanol (Solvent)

-

Water

Step-by-Step Methodology:

-

Preparation: Dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 50 mL of water.

-

Addition: Add 2-phenylethylamine (12.1 g, 0.1 mol) to the solution. The reaction relies on the displacement of the methylthio group (

) by the amine. -

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. A trap should be used to neutralize the evolved methanethiol (methyl mercaptan) gas, which has a pungent odor.

-

Chemical Insight: The evolution of methanethiol drives the equilibrium forward.

-

-

Crystallization: Cool the solution to 4°C. The sulfate salt of 2-phenylethylguanidine is sparingly soluble in cold water/ethanol mixtures and will precipitate.

-

Purification: Filter the white crystalline solid. Recrystallize from hot water or aqueous ethanol to remove unreacted amine.

-

Validation:

-

Melting Point: Expect ~200–205°C (decomposition).

-

NMR: Confirm the loss of the S-methyl peak and the appearance of broad guanidine N-H protons.

-

Figure 2: General synthetic pathway for guanylation of primary amines using S-methylisothiourea.

Part 5: Modern Renaissance & Divergence

While the clinical use of guanethidine for hypertension has waned due to better-tolerated alternatives, the scaffold has found new life in two distinct areas:

Radiopharmaceuticals (MIBG)

Metaiodobenzylguanidine (MIBG) is a structural analog where the ethyl chain is shortened to a methyl (benzyl) group, and iodine is introduced to the ring.

-

Application: Because it is a substrate for NET (Uptake-1), radiolabeled MIBG (

or -

Logic: The guanidine tail ensures uptake; the iodine provides the signal.

NHE Inhibitors (Acylguanidines)

Modern research into ischemia-reperfusion injury led to the discovery of Sodium-Hydrogen Exchanger (NHE) inhibitors like Cariporide .

-

Structural Evolution: These are acylguanidines (carbonylguanidines). The electron-withdrawing carbonyl group lowers the basicity (pKa ~7–8), allowing the molecule to function at physiological pH without being permanently charged, facilitating access to the NHE binding pocket.

References

-

Maxwell, R. A., Mull, R. P., & Plummer, A. J. (1959). [2-(Octahydro-1-azocinyl)ethyl]guanidine sulfate (CIBA 5864-SU), a new potent antihypertensive agent. Experientia. Link

-

Mull, R. P., et al. (1960). Guanidines with Antihypertensive Activity.[1][2][3][4] I. Journal of Medicinal and Pharmaceutical Chemistry. Link

-

Boura, A. L., & Green, A. F. (1965). Adrenergic Neurone Blocking Agents.[3][4][5][6] Annual Review of Pharmacology. Link

-

Wieland, D. M., et al. (1980). Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine. Journal of Nuclear Medicine. Link

-

Scholz, W., et al. (1995). Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovascular Research. Link

-

Langer, S. Z. (2008). Mechanisms of action of transmitters and other substances on effector organs. British Journal of Pharmacology.[6] Link

Sources

- 1. Guanethidine - Wikipedia [en.wikipedia.org]

- 2. The isolation, identification and synthesis of two metabolites of guanethidine formed in pig and rabbit liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Adrenergic neurone blocking activity of some aralkylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for N-(1-Phenylethyl)guanidine hydrochloride from 1-phenylethylamine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the guanylation of 1-phenylethylamine using 1H-pyrazole-1-carboxamidine hydrochloride.

Mechanistic Rationale & Strategy

The integration of the guanidinium pharmacophore into small molecules is a cornerstone of drug development, primarily due to its ability to form robust, bidentate hydrogen bonds with carboxylate residues in biological targets. Historically, the synthesis of N-alkylguanidines from primary amines relied on harsh reagents such as cyanamide in boiling acidic solutions, or S-methylisothiourea, which releases highly toxic and volatile methanethiol gas.

To circumvent these safety and yield limitations, this protocol employs 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) , a superior guanylating agent introduced by Bernatowicz and co-workers ()[1].

Causality of Reagent Choice: HPCA acts as an efficient electrophile under exceptionally mild conditions. The pyrazole ring serves as a thermodynamically stable leaving group upon nucleophilic attack by the primary amine. Because the reaction proceeds at room temperature, it strictly prevents the racemization of the α-chiral center. This is of paramount importance if enantiopure (R)- or (S)-1-phenylethylamine ()[2] is utilized as the starting material for chiral drug synthesis.

Reaction Pathway & Mechanism

The following diagrams illustrate the operational workflow and the underlying electron-transfer logic of the guanylation process.

Caption: Workflow for the synthesis and isolation of N-(1-Phenylethyl)guanidine hydrochloride.

Caption: Mechanistic pathway of the guanylation reaction via tetrahedral intermediate.

Reagent Specifications & Stoichiometry

A slight excess of the guanylating agent is used to drive the reaction to completion. N,N-Diisopropylethylamine (DIPEA) is added to buffer the system, ensuring the primary amine remains unprotonated and highly nucleophilic.

Table 1: Reaction Stoichiometry and Quantitative Data

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Moles |

| 1-Phenylethylamine | Nucleophile | 121.18 | 1.00 | 1.21 g | 10.0 mmol |

| 1H-Pyrazole-1-carboxamidine HCl | Electrophile | 146.58 | 1.05 | 1.54 g | 10.5 mmol |

| N,N-Diisopropylethylamine (DIPEA) | Base/Buffer | 129.24 | 1.00 | 1.74 mL | 10.0 mmol |

| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | - | 10.0 mL | - |

| Diethyl Ether | Antisolvent | 74.12 | - | 50.0 mL | - |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each critical step contains an observable metric to ensure the reaction is proceeding as intended.

Step 1: Preparation of the Amine Solution

-

Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethylamine (1.21 g, 10.0 mmol) in anhydrous DMF (10.0 mL).

-

Causality: Anhydrous DMF is required to prevent water from acting as a competing nucleophile, which could prematurely hydrolyze the guanylating agent into a urea byproduct.

Step 2: Base Addition

-

Action: Add DIPEA (1.74 mL, 10.0 mmol) to the stirring solution.

-

Self-Validating Check: The solution should remain perfectly clear and colorless. No exotherm should be observed.

Step 3: Guanylation Initiation

-

Action: Add 1H-pyrazole-1-carboxamidine hydrochloride ()[3] (1.54 g, 10.5 mmol) in one single portion.

-